molecular formula C27H19BrClNO2 B15007774 2-Bromo-4-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-6-ethoxyphenol

2-Bromo-4-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-6-ethoxyphenol

Cat. No.: B15007774
M. Wt: 504.8 g/mol
InChI Key: CGMBSRHFJVHWRO-UHFFFAOYSA-N
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Description

2-Bromo-4-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-6-ethoxyphenol is a complex organic compound that belongs to the class of benzoquinoline derivatives. . The unique structure of this compound, which includes a bromine atom, a chlorophenyl group, and an ethoxyphenol moiety, makes it a valuable target for synthetic and medicinal chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-6-ethoxyphenol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then subjected to various electrophilic reagents such as acetic anhydride, chloroacetyl chloride, and chloroacetic acid to yield the desired benzoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally benign solvents and catalysts to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-6-ethoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group yields quinones, while nucleophilic substitution of the bromine atom can yield a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-4-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-6-ethoxyphenol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Bromo-4-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-6-ethoxyphenol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C27H19BrClNO2

Molecular Weight

504.8 g/mol

IUPAC Name

2-bromo-4-[1-(4-chlorophenyl)benzo[f]quinolin-3-yl]-6-ethoxyphenol

InChI

InChI=1S/C27H19BrClNO2/c1-2-32-25-14-18(13-22(28)27(25)31)24-15-21(17-7-10-19(29)11-8-17)26-20-6-4-3-5-16(20)9-12-23(26)30-24/h3-15,31H,2H2,1H3

InChI Key

CGMBSRHFJVHWRO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C5=CC=C(C=C5)Cl)Br)O

Origin of Product

United States

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